

Comparing analytical performance of different HPLC columns for Ivermectin

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Compound of Interest

Compound Name: Ivermectin EP Impurity H

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A Comparative Guide to HPLC Columns for the Analysis of Ivermectin

For researchers, scientists, and drug development professionals engaged in the analysis of Ivermectin, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of the analytical performance of various HPLC columns for Ivermectin analysis, supported by a compilation of experimental data from multiple studies.

Data Presentation: A Comparative Overview of HPLC Column Performance

The following table summarizes the quantitative performance data for different HPLC columns used in the analysis of Ivermectin. This allows for a direct comparison of key chromatographic parameters.



Colu mn Nam e	Colu mn Typ e	Dim ensi ons (mm	Parti cle Size (µm)	Mob ile Pha se	Flo w Rate (mL <i>l</i> min)	Rete ntio n Tim e (min	Taili ng Fact or (Asy mm etry)	The oreti cal Plat es	Line arity Ran ge (µg/ mL)	LOD (μg/ mL)	LOQ (μg/ mL)
Inert sil ODS [1][2]	C18	250 x 4.6	5	Acet onitri le and Meth anol	1.0	4.19 8	2.0	129. 949	1-32	2.93	8.79
Supe Icosil [3]	C18	250 x 4.6	5	Acet onitri le, Meth anol, and Wate r (56:3 7:7 v/v/v)	1.2	~8.7 8	Not Rep orted	Not Rep orted	0.5- 12.5	0.25 (mg/ kg)	0.5 (mg/ kg)
Hype rsil Gold [4]	C18	150 x 4.6	5	Acet onitri le, Meth anol, and Wate r (50:4 5:5 v/v/v)	1.5	7.0	Not Rep orted	Not Rep orted	0.02- 8	Not Rep orted	0.02



Agile nt Exte nd- C18[5]	C18	250 x 4.6	5	Acet onitri le and Wate r (80:2 0 v/v)	1.2	12.5 4	<1.0	>700 0	10- 60	2.90	8.90
Zorb ax Exte nd- C18[6]	C18	150 x 4.6	3.5	Grad ient: Wate r and Acet onitri le/M etha nol (85:1 5 v/v)	1.5	Not Rep orted	Not Rep orted	Not Rep orted	Not Rep orted	0.3	1.0
HAL O C18[6]	C18	100 x 4.6	2.7	Grad ient Eluti on	Not Rep orted	<25	Not Rep orted	Not Rep orted	Not Rep orted	Not Rep orted	~1.0
BDS Hype rsil C18[7]	C18	250 x 4.6	5	Phos phat e Buffe r (pH 5.5) and Meth anol (60:4	1.0	4.55 8	1.08	8487	Not Rep orted	Not Rep orted	Not Rep orted



				0 v/v)							
Luna C8[8]	C8	250 x 4.6	5	Acet onitri le, Etha nol, and Wate r (52:2 8:20 v/v/v)	1.2	Not Rep orted	Not Rep orted	Not Rep orted	3.8- 950	Not Rep orted	Not Rep orted
Asce ntis Expr ess C18[9]	C18	100 x 4.6	2.7	Grad ient: Wate r/Ace tonitr ile and Isopr opan ol/Ac etoni trile	Not Rep orted	<25	Not Rep orted	Not Rep orted	Not Rep orted	Not Rep orted	0.1% of targe t conc

Experimental Protocols

The methodologies employed in the cited studies for the HPLC analysis of Ivermectin share common principles of reversed-phase chromatography. The following is a generalized experimental protocol based on these studies. Specific conditions for each column can be found in the table above.

1. Sample Preparation: Ivermectin standard solutions are typically prepared by dissolving the reference standard in a suitable solvent, such as methanol or the mobile phase, to achieve a known concentration. For pharmaceutical dosage forms, a representative sample is accurately

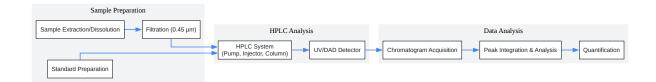


weighed, dissolved in a suitable solvent, sonicated to ensure complete dissolution, and filtered through a $0.45~\mu m$ membrane filter before injection.

- 2. Chromatographic System: An HPLC system equipped with a UV or Diode Array Detector (DAD) is commonly used. The separation is achieved on a reversed-phase column (C18 or C8) under isocratic or gradient elution conditions.
- 3. Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous component (water or buffer). The components are mixed in the specified ratios, degassed to remove dissolved air, and filtered through a 0.45 µm membrane filter.
- 4. Chromatographic Conditions:
- Column: As specified in the comparison table.
- Mobile Phase: A specific composition of organic and aqueous phases.
- Flow Rate: Typically ranges from 1.0 to 1.5 mL/min.
- Column Temperature: Often maintained at ambient temperature or a controlled temperature (e.g., 30°C or 40°C).
- Detection Wavelength: Ivermectin is most commonly detected at a wavelength of 245 nm.[2] [3][5][7][10]
- Injection Volume: Typically 10 or 20 μL.
- 5. Data Analysis: The retention time, peak area, peak asymmetry (tailing factor), and the number of theoretical plates are determined from the chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the Ivermectin standards. This curve is then used to quantify the amount of Ivermectin in the samples.

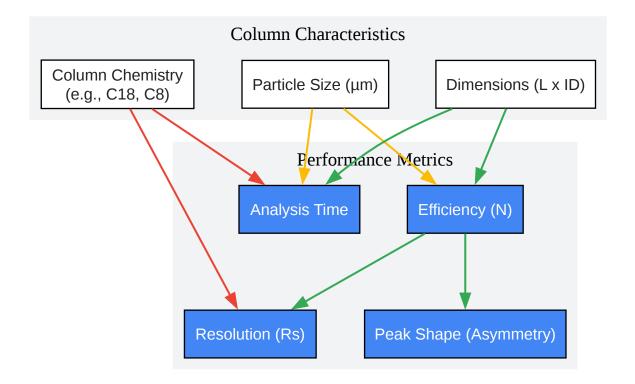
Mandatory Visualization





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Caption: Experimental workflow for HPLC analysis of Ivermectin.



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Caption: Interrelation of key HPLC column performance parameters.



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